Nefazodone

Content Navigation

CAS Number

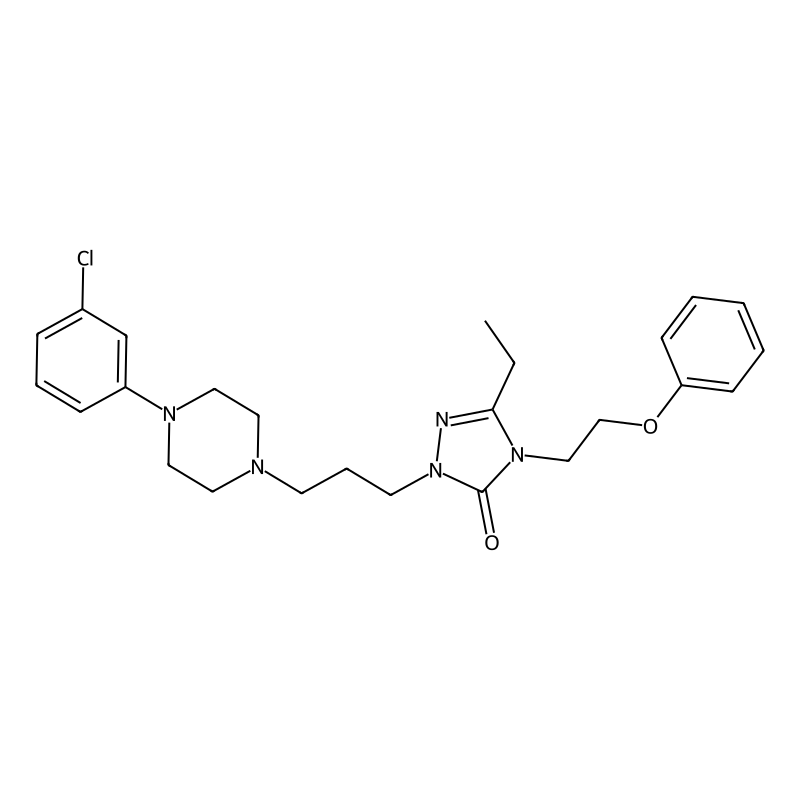

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.98e-02 g/L

Synonyms

Canonical SMILES

Nefazodone mechanism of action serotonin receptor antagonism

Dual Pharmacological Action of Nefazodone

This compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its distinct mechanism involves two primary, simultaneous actions on the serotonergic system [1] [2]:

- Potent Serotonin Receptor Antagonism: It acts as a potent antagonist of the 5-HT2A and, to a lesser extent, 5-HT2C receptors [1] [3] [2].

- Weak Reuptake Inhibition: It is a weak inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters [4] [1] [5].

This combination is believed to enhance serotonin neurotransmission specifically through the 5-HT1A receptor pathway, which is linked to its antidepressant and anxiolytic effects, while avoiding the activating, anxious, or sexual side effects often associated with selective serotonin reuptake inhibitors (SSRIs) [6] [1] [2].

Quantitative Pharmacodynamic Profile

The table below summarizes the binding affinity (Ki in nM) of this compound for various molecular targets. A lower Ki value indicates stronger binding.

| Molecular Target | Ki (nM) | Action | Biological Significance |

|---|---|---|---|

| 5-HT2A Receptor | 26 [1] | Potent Antagonist | Primary action; dampens unwanted activation, improves sleep, lowers anxiety [6] [2]. |

| 5-HT2C Receptor | 72 [1] | Antagonist | May contribute to reduced anxiety and low sexual side effects [1]. |

| α1-Adrenergic Receptor | 5.5–48 [1] | Antagonist | Linked to side effects like postural hypotension and dizziness [1] [3]. |

| Serotonin Transporter (SERT) | 200–459 [1] | Weak Inhibitor | Contributes to increased synaptic serotonin, but weaker than SSRIs [4] [1]. |

| Norepinephrine Transporter (NET) | 360–618 [1] | Weak Inhibitor | Contributes to broad antidepressant efficacy [1] [3]. |

| Histamine H1 Receptor | ≥370 [1] | Very Weak Antagonist | Minimal sedation, low risk of weight gain [1] [3]. |

| Muscarinic Acetylcholine Receptor | >10,000 [1] | Negligible | Lacks anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) [1] [3]. |

Key Experimental Evidence and Protocols

The following experiments provide foundational evidence for this compound's mechanism of action.

Experiment 1: In Vivo Serotonin Transporter Inhibition

This study demonstrated that systemically administered this compound inhibits the serotonin transporter (SERT) in living animals [4] [5].

- Objective: To assess the ability of this compound to prevent the depletion of cortical serotonin induced by the neurotoxin p-chloroamphetamine (PCA). PCA is taken up into serotonin neurons via SERT, causing serotonin release and depletion; its effects can be blocked by SERT inhibitors [4].

- Protocol:

- Animal Model: Rats were used as the in vivo model.

- Drug Administration: Animals received acute doses of this compound (30, 100, and 150 mg/kg) or a control.

- Challenge: Rats were challenged with PCA after this compound administration (at 1, 2, and 3 hours post-treatment).

- Tissue Analysis: Cortical brain tissue was analyzed post-sacrifice to measure serotonin levels using high-performance liquid chromatography (HPLC).

- Key Findings: this compound antagonized PCA-induced serotonin depletion in a dose-dependent and time-dependent manner. The effects of the higher doses (100 and 150 mg/kg) were equipotent to fluoxetine (10 mg/kg), a classic SSRI [4].

Experiment 2: Ex Vivo [3H]-5-HT Uptake Assay

This experiment directly measured the impact of this compound on serotonin uptake in prepared brain tissue [4].

- Objective: To determine the functional impact of this compound on serotonin reuptake in nerve terminals.

- Protocol:

- Treatment: Rats were treated with this compound (100 and 150 mg/kg) or vehicle, either acutely or subchronically (twice daily for 5.5 days).

- Tissue Preparation: Cortical synaptosomes (nerve terminal preparations) were isolated from the rats.

- Uptake Assay: The synaptosomes were incubated with [3H]-labeled serotonin ([3H]-5-HT) to measure uptake kinetics.

- Data Analysis: The Michaelis constant (Km) and maximum uptake rate (Vmax) were calculated to assess transporter affinity and capacity.

- Key Findings:

- Acute administration significantly increased the Km for [3H]-5-HT uptake, indicating direct competition at the transporter.

- Subchronic administration reduced the Vmax for [3H]-5-HT uptake by 24-29%, suggesting a long-term adaptive reduction in transporter function. This effect was less pronounced than with fluoxetine (65% reduction) [4].

Experiment 3: Human 5-HT2A Receptor Occupancy (PET Study)

This clinical study used neuroimaging to confirm this compound's potent 5-HT2A receptor antagonism in the human brain [7].

- Objective: To measure the change in 5-HT2A receptor binding potential after a single dose of this compound in human subjects.

- Protocol:

- Subjects: Seven healthy human subjects.

- Imaging: Each subject underwent a baseline [18F]-setoperone Positron Emission Tomography (PET) scan, which is a radioligand that binds to 5-HT2A receptors.

- Intervention: Subjects received a single 200 mg oral dose of this compound.

- Post-Dose Imaging: A second PET scan was conducted after the dose.

- Data Analysis: The binding potential (Bmax/Kd), a measure of receptor availability, was calculated before and after this compound administration.

- Key Findings: A single dose of this compound induced a significant 39% reduction in 5-HT2A receptor binding potential, demonstrating substantial receptor occupancy and blockade. In contrast, a single dose of the SSRI paroxetine showed no significant change [7].

Neurobiological Workflow of this compound's Action

The following diagram illustrates the sequential experimental workflow and neurobiological impact of this compound's mechanism, integrating the key findings from the studies cited above.

Summary of experimental evidence for this compound's mechanism of action.

Conclusion for Drug Development

This compound's SARI mechanism offers a validated alternative to SSRIs. Its 5-HT2A antagonism is crucial for mitigating SSRI-side effects and achieving therapeutic effects. Key considerations for research include leveraging its unique pharmacology to design next-generation antidepressants and investigating the role of its active metabolite, mCPP [1]. However, its association with rare but severe idiosyncratic liver toxicity remains a critical limitation that must be addressed in any future development [1].

References

- 1. This compound [en.wikipedia.org]

- 2. Novel serotonergic mechanisms and clinical experience ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacology and clinical ... [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonergic antidepressant this compound inhibits ... [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonergic antidepressant this compound inhibits ... [sciencedirect.com]

- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in ... [pmc.ncbi.nlm.nih.gov]

- 7. The effects of single dose this compound and paroxetine ... [pubmed.ncbi.nlm.nih.gov]

Nefazodone pharmacokinetics CYP3A4 metabolism half-life

Metabolic Pathways and Key Enzymes

The metabolism of nefazodone is complex and occurs primarily in the liver, with CYP3A4 being the principal cytochrome P450 enzyme responsible for its biotransformation [1] [2] [3]. The metabolic pathway produces several active metabolites.

Figure 1: Primary metabolic pathways of this compound, mediated predominantly by CYP3A4.

- Key Metabolites: The main active metabolites are hydroxythis compound (HO-NEF), meta-chlorophenylpiperazine (mCPP), and triazoledione (TD) [1] [2].

- Metabolite Activity: HO-NEF has a pharmacological profile similar to the parent drug. mCPP has different effects, acting as an agonist at some serotonin receptors, which may be associated with side effects like anxiety [2]. TD is a more selective but less potent 5-HT2A receptor blocker [2].

- mCPP Clearance: The metabolite mCPP is primarily cleared by CYP2D6, making its levels susceptible to variation based on CYP2D6 activity [3].

Key Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic properties of this compound and its major metabolites.

| Parameter | Value for this compound | Value for Metabolites | Notes & Clinical Significance |

|---|---|---|---|

| Absolute Bioavailability | ~20% (variable) [1] [4] [5] | - | Extensive first-pass metabolism [6]. |

| Time to Peak (T~max~) | ~1 hour [4] | - | Rapidly absorbed. |

| Protein Binding | >99% (loosely bound) [1] [4] | - | Low risk of displacing other protein-bound drugs [4]. |

| Elimination Half-Life | 2-4 hours [1] [4] | HO-NEF: 1.5-4 h mCPP: 4-8 h TD: ~18 h [1] [4] | Short parent drug half-life; active metabolites, especially long-lived TD, contribute to therapeutic effect [2]. | | Primary Metabolic Route | Hepatic, primarily via CYP3A4 [1] [2] [3] | mCPP cleared by CYP2D6 [3] | Rationale for drug interactions. | | Excretion | Urine (55%), Feces (20-30%) [1] | - | Mostly as metabolites. |

A critical characteristic of this compound's pharmacokinetics is its non-linearity. Increases in dose lead to a greater-than-proportional increase in plasma concentration (AUC and C~max~) for both this compound and HO-NEF. This results in significant accumulation with multiple dosing [4].

Experimental Protocols for Key Findings

The following methodologies were used to establish the core findings on this compound's metabolism and inhibition.

In Vitro Metabolism Using Human Liver Microsomes

This protocol identified the specific CYP enzymes involved in this compound's metabolism [2] [3].

- Materials: Human liver microsomes (from donors with no known liver disease), this compound and metabolite standards, substrates (NEF, OH-NEF), chemical inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6), antibodies (anti-P450-3A) [2] [3].

- Procedure:

- Concentration Curves: Incubate increasing concentrations of NEF or OH-NEF with microsomes to measure metabolite formation rates [2].

- Correlation Analysis: Measure the rate of formation of NEF metabolites across different microsomal preparations and correlate these rates with the known activity levels of specific CYP enzymes in those same microsomes [2].

- Chemical Inhibition: Pre-incubate microsomes with selective CYP enzyme inhibitors (e.g., ketoconazole) before adding NEF to see which inhibitor reduces metabolite formation [2] [3].

- Antibody Inhibition: Use specific antibodies (e.g., anti-CYP3A4) to inhibit the enzyme and observe the reduction in metabolite production [3].

- Heterologously Expressed Enzymes: Incubate NEF with single, purified human CYP enzymes to confirm which one can produce the known metabolites [2] [3].

In Vivo CYP3A4 Inhibition Clinical Trial

This study compared the inhibitory effects of several antidepressants on CYP3A4 activity in humans [7].

- Design: A 4-way crossover study in 16 healthy volunteers.

- Interventions: Subjects received clinically relevant oral doses of venlafaxine, this compound, sertraline (for 8 days), or fluoxetine (for 11 days), with washout periods between treatments [7].

- CYP3A4 Activity Assessment:

- Erythromycin Breath Test (EBT): Administer a small dose of radiolabeled (14C) erythromycin, which is metabolized by CYP3A4. Measure the exhalation of 14CO2 as a marker of CYP3A4 activity at baseline and after each antidepressant treatment [7].

- Alprazolam Pharmacokinetics: Administer a 2 mg oral dose of alprazolam (a CYP3A4 substrate) after each treatment. Measure the area under the concentration-time curve (AUC) and elimination half-life of alprazolam. An increase indicates CYP3A4 inhibition [7].

Clinical Implications and Drug Interactions

This compound is a potent inhibitor of CYP3A4 [7] [2] [3]. This is its most clinically significant pharmacokinetic property, leading to numerous contraindications and drug interactions.

- Increased Plasma Levels of Co-administered Drugs: Coadministration with drugs metabolized by CYP3A4 can lead to dangerously high levels of those drugs. This is the basis for contraindications with terfenadine, astemizole, cisapride, pimozide, and carbamazepine [1] [4].

- Significant Interactions with Benzodiazepines: this compound markedly increases the plasma levels of triazolam and alprazolam, necessitating substantial dose reductions (e.g., 75% reduction for triazolam) or avoidance [1] [4] [6].

- Other Interactions: Clinically significant interactions have also been observed with cyclosporine and tacrolimus, requiring careful monitoring [2].

Conclusion

References

- 1. This compound [en.wikipedia.org]

- 2. Human CYP3A4 and the metabolism of this compound ... [sciencedirect.com]

- 3. cytochromes mediating transformation, and P450-3A4 ... [link.springer.com]

- 4. This compound: Package Insert / Prescribing Information [drugs.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative CYP3A4 inhibitory effects of venlafaxine ... [pubmed.ncbi.nlm.nih.gov]

Nefazodone pharmacodynamics 5-HT2A receptor affinity

Nefazodone Pharmacodynamic Profile at Key Targets

| Target | Affinity (Ki, nM) | Functional Activity | Functional Role / Notes |

|---|---|---|---|

| 5-HT2A Receptor | 7.1 - 26 [1] [2] | Potent Antagonist [1] [3] | Primary action; linked to improved sleep, reduced anxiety, and lower sexual side effects [1] [3]. |

| 5-HT2C Receptor | 72 [1] | Antagonist [1] | Contributes to the modulation of serotonin signaling. |

| Serotonin Transporter (SERT) | 200 - 459 [1] | Weak Inhibitor [1] [4] | Contributes to increased synaptic serotonin, but weaker than SSRIs [4]. |

| Norepinephrine Transporter (NET) | 360 - 618 [1] | Weak Inhibitor [1] | Contributes to increased synaptic norepinephrine. |

| α1-Adrenergic Receptor | 5.5 - 48 [1] [2] | Antagonist [1] | Can cause side effects like dizziness and postural hypotension [1]. |

| Histamine H1 Receptor | ≥370 [1] | Low Affinity Antagonist [1] | Low potential for sedation and weight gain compared to other antidepressants [1]. |

| Muscarinic Receptors | >10,000 [1] | Negligible Affinity [1] | Devoid of anticholinergic side effects (e.g., dry mouth, constipation) [1]. |

Experimental Evidence & Clinical Relevance

The pharmacodynamic profile of this compound is supported by various experimental approaches.

- In vivo transporter inhibition: A 1995 study demonstrated that systemic administration of this compound dose-dependently antagonized p-chloroamphetamine-induced depletion of cortical 5-HT, confirming its ability to inhibit the serotonin transporter in a living organism [4].

- Ex vivo uptake assays: Acute and subchronic administration of this compound to rats significantly increased the Michaelis-Menten constant and reduced the rate of [3H]-5-HT uptake in cortical synaptosomes, indicating direct inhibition of the serotonin transporter [4].

- Clinical receptor occupancy: A 2002 pilot study used Positron Emission Tomography (PET) with the ligand [18F]-setoperone to show that clinical response to this compound in depressed patients with anger attacks was correlated with a significant percentage decrease in 5-HT2A receptor binding potential in brain regions like the right mesial frontal and left parietal cortex [5] [6].

5-HT2A Receptor and Therapeutic Mechanisms

The 5-HT2A receptor is a Gq-protein coupled receptor highly expressed in cortical pyramidal neurons [7] [8]. Its blockade by this compound is central to the drug's therapeutic effects.

This compound's antagonism of the 5-HT2A receptor inhibits the Gq protein signaling cascade, modulating downstream cellular activity and contributing to its therapeutic effects. [7] [8]

This mechanism underlies several clinical benefits:

- Improved Sleep Architecture: By blocking 5-HT2A receptors, this compound promotes slow-wave sleep without the sedation common with traditional antihistaminergic drugs [3].

- Low Sexual Dysfunction: 5-HT2A antagonism is associated with a lower incidence of sexual side effects compared to SSRIs [1] [3].

- Adjunctive Antidepressant Action: 5-HT2A receptor blockade may enhance the clinical effects of SSRIs when used in combination, particularly in treatment-resistant depression [9].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound hydrochloride, 5-HT2A antagonist [abcam.com]

- 3. This compound. A review of its pharmacology and clinical ... [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonergic antidepressant this compound inhibits ... [pubmed.ncbi.nlm.nih.gov]

- 5. An open pilot study of this compound in depression with ... [pubmed.ncbi.nlm.nih.gov]

- 6. An open pilot study of this compound in depression with ... [sciencedirect.com]

- 7. 5-HT2A receptor [en.wikipedia.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand ... - NCBI [ncbi.nlm.nih.gov]

- 9. The therapeutic role of 5-HT1A and 5-HT2A receptors in ... [pmc.ncbi.nlm.nih.gov]

Nefazodone active metabolites hydroxynefazodone mCPP

Metabolic Pathway of Nefazodone

The following diagram illustrates the primary metabolic pathway of this compound, primarily mediated by the CYP3A4 enzyme, and the key properties of its active metabolites:

This compound metabolism via CYP3A4 produces active metabolites hydroxythis compound, mCPP, and triazoledione.

Pharmacokinetic and Pharmacodynamic Profile of Active Metabolites

The table below summarizes the key characteristics of this compound and its major active metabolites:

| Compound | Primary Metabolic Route | Elimination Half-life (Mean) | Key Pharmacological Activities | Clinical & Forensic Significance |

|---|---|---|---|---|

| This compound | Extensive metabolism via CYP3A4 (first-pass effect) [1] [2] | 2-4 hours [3] | SERT inhibition, 5-HT₂A antagonism, alpha-1 adrenergic antagonism [3] | -- |

| Hydroxythis compound (OH-NEF) | Further metabolized to Triazoledione (TD) and mCPP by CYP3A4 [2] | 1.5-4 hours [4] | Similar activity to parent drug; contributes to therapeutic effects [1] [4] | Major active metabolite; may significantly contribute to antidepressant effects [4] |

| m-Chlorophenylpiperazine (mCPP) | -- | -- | Serotonin receptor agonist/antagonist (complex effects); influences temperature, behavior, hormone release [5] | Metabolite of prescription drugs but also a recreational drug with MDMA-like effects; poses forensic challenges [5] |

| Triazoledione (TD) | -- | -- | Pharmacologically active [1] | Active metabolite [1] |

Experimental Methodologies for Metabolic Studies

Key experimental approaches for studying this compound metabolism and drug interactions include:

In Vitro Metabolic Pathway Identification: Studies use human liver microsomes and heterologously expressed human CYP enzymes to identify specific enzymes involved. Correlation analyses in a panel of human liver microsomes and incubations with chemical inhibitors confirm the role of CYP3A4 as the main catalyst for the formation of OH-NEF, TD, and mCPP from both this compound and OH-NEF [2].

Clinical Drug-Drug Interaction Studies: A randomized, double-blind, placebo-controlled study in healthy volunteers can assess pharmacokinetic interactions. For example, a study co-administering this compound and alprazolam measured serial blood concentrations over days, determining that CYP3A4 inhibition by this compound increased alprazolam plasma concentrations and prolonged mCPP's elimination half-life [6].

Clinical and Forensic Implications

The metabolism of this compound has several important practical consequences:

Drug-Drug Interactions: As a potent CYP3A4 inhibitor, this compound can significantly increase plasma concentrations of co-administered drugs metabolized by the same enzyme (e.g., triazolam, alprazolam, carbamazepine), necessitating dosage adjustments [1] [6]. Conversely, inducers of CYP3A4 could reduce this compound's efficacy.

Contribution of Metabolites: The similar half-life and activity of hydroxythis compound suggest it plays a meaningful role in the therapeutic action of this compound [1] [4].

Forensic Challenge of mCPP: The detection of mCPP in laboratory tests can be ambiguous, as it may originate from either prescribed this compound/trazodone or from the use of mCPP as a recreational drug of abuse [5].

References

- 1. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Human CYP3A4 and the metabolism of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Hydroxythis compound [en.wikipedia.org]

- 5. Metabolism of m-CPP, trazodone, this compound, and ... [pubmed.ncbi.nlm.nih.gov]

- 6. III. A pharmacokinetic interaction study with alprazolam [pubmed.ncbi.nlm.nih.gov]

Nefazodone SARI mechanism serotonin antagonist and reuptake inhibitor

Nefazodone's Core Molecular Mechanism

This compound primarily exerts its effects through two key actions on the serotonergic system:

| Pharmacological Action | Target Receptor/Transporter | Effect | Functional Outcome |

|---|---|---|---|

| Potent Receptor Antagonism [1] [2] | 5-HT2A Receptor | Blocks postsynaptic receptor | Reduces anxiety, agitation, and improves sleep; may contribute to low sexual side effects [1] [3] [2] |

| Weak Reuptake Inhibition [2] [4] | Serotonin Transporter (SERT) | Increases serotonin in synaptic cleft | Enhances serotonergic signaling and mood [4] |

| Additional Receptor Interactions [2] | α1-adrenergic Receptor | Blocks receptor | Contributes to side effects like dizziness and postural hypotension [2] |

The following diagram illustrates the core signaling relationships and the net effect of this dual mechanism:

This compound's dual SARI mechanism of action.

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is supported by key in vivo and ex vivo experimental studies.

In Vivo Model: Preventing Serotonin Depletion

This experiment demonstrates this compound's ability to inhibit the serotonin transporter (SERT) in a living animal model. [4]

- Objective: To assess the ability of systemically administered this compound to inhibit SERT in vivo.

- Protocol:

- Animals: Laboratory rats.

- Treatment: Acute administration of Nefodazone (30, 100, and 150 mg/kg) or a control (e.g., vehicle or fluoxetine).

- Challenge: Administration of p-Chloroamphetamine (PCA), a compound that is taken up into presynaptic neurons via SERT and causes serotonin depletion.

- Measurement: Cortical 5-HT concentrations are measured 1, 2, and 3 hours post-treatment, typically using High-Performance Liquid Chromatography (HPLC).

- Outcome: this compound antagonized PCA-induced depletion of cortical 5-HT in a dose-dependent manner. This protective effect was directly correlated with serum concentrations of this compound, confirming its SERT-blocking activity in a functional system. [4]

Ex Vivo Model: Kinetic Uptake Assay

This methodology provides direct, quantitative evidence of SERT inhibition from treated tissue. [4]

- Objective: To measure the direct inhibitory effect of this compound on [³H]-5-HT uptake kinetics.

- Protocol:

- Tissue Preparation: Rats treated with this compound (100 and 150 mg/kg, s.c.) are sacrificed. Cortical synaptosomes (presynaptic nerve endings) are isolated via homogenization and centrifugation.

- Uptake Assay: Synaptosomes are incubated with varying concentrations of [³H]-5-HT (radiolabeled serotonin) to measure uptake velocity.

- Kinetic Analysis: Data is analyzed using Michaelis-Menten kinetics to determine the Michaelis constant (Km) and maximum velocity (Vmax). An increase in Km indicates decreased transporter affinity for serotonin.

- Outcome: Acute administration of this compound significantly increased the Km for [³H]-5-HT uptake without altering Vmax, confirming it as a competitive inhibitor of SERT. Subchronic administration also led to a significant reduction in uptake capacity. [4]

The experimental data is summarized in the table below:

| Experimental Model | Key Measured Variable | Result with this compound | Interpretation |

|---|---|---|---|

| In Vivo (PCA model) [4] | Cortical 5-HT concentration after PCA | Dose-dependent prevention of 5-HT depletion | Functional inhibition of SERT in the living organism |

| Ex Vivo (Kinetic Assay) [4] | Km for [³H]-5-HT uptake | Increased from 60 nM (control) to ~240 nM | Decreased affinity of SERT for its substrate, 5-HT |

5-HT2A Receptor Antagonism and Signaling Pathways

This compound's potent blockade of the 5-HT2A receptor is a cornerstone of its clinical profile. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. [5] The canonical signaling pathway is shown below:

Canonical 5-HT2A receptor signaling pathway blocked by this compound.

As a potent antagonist, this compound binds to the 5-HT2A receptor without activating it, thereby blocking serotonin from binding and preventing the initiation of this excitatory signaling cascade. [1] [2] This antagonism is crucial for mitigating anxiety and agitation in depression.

Therapeutic Implications of the SARI Mechanism

This compound's SARI profile offers a distinct clinical advantage by specifically modulating serotonin pathways to enhance therapeutic effects while minimizing common side effects associated with other antidepressants. [1]

- Favorable Side Effect Profile: By blocking 5-HT2A and 5-HT2C receptors, this compound causes fewer activating symptoms, gastrointestinal issues, and sexual dysfunction than SSRIs [1] [2]

- Efficacy for Anxiety and Agitation: 5-HT2A antagonism is associated with reductions in anxiety and agitation, making it particularly useful for depressed patients with significant anxiety [1]

- Sleep Architecture: Unlike many antidepressants that disrupt sleep, this compound does not suppress REM sleep and may improve sleep continuity [6]

This compound represents a strategically designed therapeutic agent. Its continued study is valuable for understanding how targeted modulation of specific serotonin receptors and transporters can optimize antidepressant efficacy and tolerability.

References

- 1. This compound. A review of its pharmacology and clinical ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Serotonin Antagonist and Reuptake Inhibitor (SARI) [americanaddictioncenters.org]

- 4. The serotonergic antidepressant this compound inhibits ... [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand ... - NCBI [ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

Nefazodone preclinical pharmacology animal models

Core Pharmacological Profile

Nefazodone is characterized by a dual mechanism of action: it potently antagonizes serotonin 5-HT₂A receptors and also acts as a weak serotonin and norepinephrine reuptake inhibitor (SNRI) [1] [2]. The table below summarizes its key receptor interactions based on animal and in vitro models.

| Pharmacological Target | Interaction/Affinity | Functional Consequence |

|---|---|---|

| 5-HT₂A Receptor | Potent antagonist (Ki = 26 nM) [2] | Attenuates 5-HT₂A-mediated behaviors; reduces receptor density with chronic use [1] |

| Serotonin Transporter (SERT) | Weak inhibitor (Ki = 200–459 nM) [2] | Contributes to overall serotonergic effects |

| Norepinephrine Transporter (NET) | Weak inhibitor (Ki = 360–618 nM) [2] | Contributes to overall noradrenergic effects |

| α1-Adrenergic Receptor | High affinity (Ki = 5.5–48 nM) [2] | Associated with side effects like orthostatic hypotension [2] |

| Muscarinic Acetylcholine Receptor | Negligible affinity (Ki > 10,000 nM) [2] | Low incidence of anticholinergic side effects [1] |

Key Findings from Animal Models

Animal studies have demonstrated this compound's activity in several behavioral models relevant to antidepressant effect and its influence on other biological systems.

| Model / System | Species | Key Finding | Dosage / Administration |

|---|---|---|---|

| Learned Helplessness | Rat | Active in reversing the model [1] | Not specified in search results |

| Reserpine-Induced Ptosis | Rat | Prevented the reserpine-induced effect [1] | Not specified in search results |

| 5-HT₂A-Mediated Behavior | Rat | Antagonized quipazine-induced head shake [1] | Not specified in search results |

| Chronic Stress & Immune Function | Mouse (BALB/c) | Attenuated stress-induced reduction in thymus/spleen cellularity and phagocytosis [3] | 10 mg/kg/day, intraperitoneal, for 16 days [3] |

| Corticosterone-Induced Behavior | Female Rat | Attenuated corticosterone-induced facilitation of wet dog shaking [4] | 100 mg/kg/day, intraperitoneal, for 7 days [4] |

| Dopamine System (PET Imaging) | Human/Primate | No significant effect on synaptic dopamine, unlike SSRIs [5] | Single oral dose (human study) [5] |

Experimental Protocol Highlights

The search results provide some methodological details for key experiments:

- Chronic Stress and Immune Function [3]: Mice were subjected to a chronic auditory stressor (100 dB, 10 seconds every minute for 30 minutes, twice daily). The test group received a daily intraperitoneal injection of this compound (10 mg/kg) for 16 days. Immune parameters, including T-cell populations and phagocytic activity, were then assessed and compared to unstressed and stressed untreated control groups.

- Blocking Stress-Induced Behavior [4]: In a model of chronic stress, the facilitatory effects on "wet dog shaking" behavior in female rats were completely attenuated by chronic treatment with this compound.

Visualizing the Primary Mechanism

The following diagram illustrates the core proposed mechanism of action of this compound in the synapse, based on the preclinical data.

This compound's core mechanism: weak SERT inhibition and potent 5-HT₂A receptor blockade.

References

- 1. This compound: preclinical pharmacology of a new ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Effects of this compound on the immune system of mice [sciencedirect.com]

- 4. This compound attenuates the stress-induced facilitation of ... [sciencedirect.com]

- 5. PET Studies of the Effect of the Antidepressant Drugs ... [sciencedirect.com]

Pharmacological Profile & Hepatotoxicity Mechanism

Nefazodone has a unique receptor binding profile compared to other antidepressants. The following table details its affinity (Ki in nM) for various molecular targets, where a lower value indicates stronger binding [1].

| Target | Ki (nM) | Target | Ki (nM) |

|---|---|---|---|

| 5-HT(_{2A}) Receptor | 26 | α(_1)-Adrenergic Receptor | 5.5 - 48 |

| 5-HT(_{2C}) Receptor | 72 | α(_2)-Adrenergic Receptor | 84 - 640 |

| 5-HT(_{1A}) Receptor | 80 | Dopamine D2 Receptor | 910 |

| Serotonin Transporter (SERT) | 200 - 459 | Histamine H1 Receptor | ≥370 |

| Norepinephrine Transporter (NET) | 360 - 618 | Muscarinic Acetylcholine Receptor (mACh) | >10,000 |

The therapeutic action is primarily linked to its potent blockade of 5-HT(_{2A}) receptors and weak inhibition of the serotonin transporter. Its negligible affinity for muscarinic receptors explains its low anticholinergic side effects [1].

The proposed mechanism of hepatotoxicity involves CYP3A4-mediated bioactivation in the liver. The diagram below illustrates this metabolic pathway.

This reactive quinone-imine metabolite can deplete cellular glutathione reserves and covalently bind to proteins, leading to oxidative stress and mitochondrial dysfunction, ultimately causing hepatocyte damage and death [2]. This is consistent with the observed NADPH-, time-, and concentration-dependent inactivation of CYP3A4 itself, indicating mechanism-based inhibition [2].

Clinical Trial Data and Efficacy

This compound has been studied for various conditions beyond major depressive disorder (MDD). The following table summarizes key clinical trial findings.

| Condition / Context | Trial Design & Participants | Key Outcomes |

|---|---|---|

| Bipolar Depression (adjunctive) | 8-week open-label pilot study; 13 patients with bipolar I/II disorder on mood stabilizers [3] | Response rate: 62%; Remission rate: 31%; 1 patient developed treatment-emergent mania [3]. |

| Recent Supply Shortage (Real-World Evidence) | Retrospective claims analysis of 2,185 US patients during the 2020-2022 shortage [4] [5] | 96.4% of patients switched to an alternative antidepressant; Average time to switch: 106.8 days; Only 7.3% resumed this compound post-shortage [4] [5]. |

The real-world data highlights a significant clinical challenge: the difficulty of maintaining patients on a medication with a unique mechanism during a supply disruption. Trazodone was the most common alternative, likely due to its structural and mechanistic similarity [4] [5].

Usage Considerations and Future Directions

- Clinical Profile: this compound is noted for its lower propensity for sexual side effects compared to SSRIs and its minimal impact on sleep architecture, making it potentially useful for conditions like PTSD-related sleep disturbances [1] [4]. Its side effect profile includes common effects like dry mouth, somnolence, nausea, and dizziness [1].

- Drug Interactions: It is a potent inhibitor of CYP3A4, necessitating caution with co-administered medications metabolized by this enzyme (e.g., terfenadine, cisapride, triazolam), which are contraindicated or require significant dose reductions [1] [6].

- Research Utility: Despite its limited clinical use, this compound remains a pharmacological model for the 5-HT(_{2A}) antagonism mechanism, which is of interest for developing new antidepressants with a potentially lower risk of agitation and activation side effects [3].

References

- 1. This compound [en.wikipedia.org]

- 2. Bioactivation of the nontricyclic antidepressant this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. A preliminary open trial of this compound added to mood ... [sciencedirect.com]

- 4. This compound shortage in the United States: analysis of drug ... [frontiersin.org]

- 5. This compound shortage in the United States: analysis of drug ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Nefazodone Dosing Regimen for Major Depressive Disorder

Initiation of nefazodone therapy requires careful dose titration to mitigate side effects and achieve an effective maintenance dose. The following table outlines the standard dosing strategy.

| Population | Initial Dose | Maintenance Dose | Titration Schedule | Administration |

|---|---|---|---|---|

| Adults | 200 mg/day, in two divided doses [1] | 300 mg to 600 mg/day [1] | Increase by 100-200 mg/day at intervals of no less than 1 week [1] | Twice daily, with or without food [2] [3] |

| Geriatric / Debilitated | 100 mg/day, in two divided doses [1] [4] | Up to 300-600 mg/day; use lower end of range [1] | Slower titration due to potentially reduced clearance and increased sensitivity [1] | Twice daily, with or without food [2] |

Clinical Pharmacology and Pharmacokinetics

A thorough understanding of this compound's properties is fundamental for preclinical and clinical development.

| Parameter | Properties |

|---|---|

| Pharmacologic Class | Phenylpiperazine antidepressant [3] |

| Mechanism of Action | Serotonin (5-HT) reuptake inhibitor and potent postsynaptic 5-HT2A receptor antagonist [3] [5] |

| Active Metabolites | Hydroxy-nefazodone (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (mCPP) [2] [5] |

| Bioavailability | ~20% due to significant first-pass metabolism [2] [3] |

| Time to Peak Plasma Concentration | Within 2 hours post-administration [2] |

| Protein Binding | >99% [3] |

| Primary Metabolic Pathway | Extensive hepatic metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [2] [5] |

| Elimination Half-Life | 2-4 hours [3] |

| Nonlinear Pharmacokinetics | Yes; plasma concentration increases are greater than dose-proportional [2] |

This compound is rapidly absorbed and undergoes extensive metabolism, primarily by CYP3A4, to several active compounds. The formation of its key metabolites and their contribution to both efficacy and potential adverse effects is outlined below.

Boxed Warnings and Required Monitoring

This compound carries a US Boxed Warning for life-threatening hepatic failure. The risk is estimated at about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years [1] [3]. Clinical management must include vigilant monitoring.

- Baseline Assessment: this compound is contraindicated in patients with active liver disease or elevated baseline serum transaminases. Treatment should not be initiated in these individuals [1].

- Patient Counseling: Patients must be advised to report signs of liver dysfunction immediately, including jaundice, anorexia, gastrointestinal complaints, unexplained fatigue, or malaise [1] [4].

- Clinical Monitoring and Discontinuation: Discontinue this compound and do not rechallenge if clinical signs of liver failure appear or if serum AST or ALT levels rise to ≥3 times the upper limit of normal [1].

In Vitro Metabolism and Drug Interaction Studies

For researchers investigating this compound's metabolic profile and potential for drug-drug interactions, the following protocol outlines a standard in vitro approach using human liver microsomes.

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound to its major metabolites.

Materials:

- Human liver microsomes (from donors with no known liver disease) [5]

- This compound hydrochloride and metabolite standards (OH-NEF, TD, mCPP) [5]

- Co-factors (e.g., NADPH regenerating system) [5]

- Selective chemical inhibitors for various CYP enzymes (e.g., Ketoconazole for CYP3A4) [5]

- Recombinantly expressed human CYP enzymes [5]

Methodology:

- Incubation: Set up incubation mixtures containing microsomal protein, this compound substrate (across a concentration range, e.g., 1-500 µM), and NADPH regenerating system in a suitable buffer. Conduct reactions at 37°C and terminate at predetermined time points [5].

- Metabolite Analysis: Use high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify the formation of OH-NEF, TD, and mCPP from this compound [5].

- Enzyme Identification:

- Chemical Inhibition: Pre-incubate microsomes with selective CYP inhibitors before adding this compound. A significant reduction in metabolite formation by a specific inhibitor indicates involvement of that enzyme [5].

- Correlation Analysis: Correlate the rate of metabolite formation in a panel of human liver microsomes with the known activity levels of specific CYP enzymes in those same microsomes [5].

- Recombinant Enzymes: Incubate this compound with individual, recombinantly expressed CYP enzymes to confirm which isoform can produce the metabolites [5].

Clinical Context and Place in Therapy

This compound is not a first-line treatment for MDD. Its use is typically reserved for specialized cases after failed trials of other antidepressants, due to its unique profile and safety considerations [6] [7].

- Unique Benefits: this compound is noted for its lower propensity to cause sexual side effects compared to other serotonergic antidepressants and its benefit in treating sleep disturbances associated with conditions like PTSD due to minimal impact on sleep architecture [6].

- Recent Market History: An FDA-declared shortage of this compound from September 2020 to June 2022 significantly disrupted its use. Research shows that during this period, 96.4% of patients switched to alternative medications (most commonly trazodone), with only 7.3% resuming this compound after the shortage ended, highlighting challenges in maintaining patient-centered care during drug shortages [6].

Key Contraindications and Significant Drug Interactions

This compound has several critical contraindications and interactions stemming from its potent inhibition of CYP3A4.

Absolute Contraindications:

- Concomitant use with MAOIs: Risk of serious, sometimes fatal, reactions. Allow a 14-day washout after stopping an MAOI before initiating this compound, and a 7-day washout after stopping this compound before starting an MAOI [1] [4].

- Pimozide, Carbamazepine [4].

- Strong CYP3A4 substrates where elevated levels are life-threatening: This includes drugs like alprazolam and triazolam, which should not be co-administered. For other sensitive CYP3A4 substrates, consider dose reduction [1] [2] [4].

Other Notable Interactions:

Conclusion

This compound presents a valuable therapeutic option with a distinct pharmacological profile for Major Depressive Disorder. Its clinical application, however, demands rigorous adherence to its defined dosing regimen, vigilant safety monitoring for hepatotoxicity, and a thorough understanding of its complex drug interaction potential. Research and development efforts continue to focus on balancing its unique efficacy with its defined risk profile.

References

- 1. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 2. Clinical pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 5. Human CYP3A4 and the metabolism of this compound ... [sciencedirect.com]

- 6. This compound shortage in the United States: analysis of drug ... [pmc.ncbi.nlm.nih.gov]

- 7. Management of Major Depression: Guidelines From the VA ... [aafp.org]

Comprehensive Application Notes and Protocols: Nefazodone Adjunctive Therapy in Schizophrenia

Introduction & Mechanistic Rationale

Nefazodone represents a clinically underexplored therapeutic approach for schizophrenia through its unique multimodal mechanism that differs substantially from both conventional and atypical antipsychotics. While conventional antipsychotics primarily exert their effects through dopamine D2 receptor antagonism, and atypical antipsychotics combine D2 antagonism with serotonin 5HT2A receptor blockade, this compound offers a distinctive pharmacological profile that may address limitations of current treatments. The drug functions primarily as a serotonin reuptake inhibitor while simultaneously acting as a potent 5HT2A receptor antagonist, creating a unique neuromodulatory approach that may enhance antipsychotic efficacy while mitigating side effects associated with standard treatments [1] [2].

The scientific rationale for investigating this compound as an adjunctive treatment in schizophrenia stems from its potential to augment serotonin modulation in key neural circuits implicated in both positive and negative symptoms of the disorder. Preclinical studies have demonstrated that this compound occupies central 5HT2A receptors at nanomolar concentrations and acts as a functional antagonist at these receptors [2]. This specific pharmacological action is particularly relevant given that atypical antipsychotics like clozapine and risperidone demonstrate greater central 5HT2A receptor antagonism relative to D2 receptor blockade compared to conventional antipsychotics, which correlates with their improved efficacy for negative symptoms and reduced extrapyramidal side effects [3]. Additionally, this compound's inhibition of presynaptic serotonin reuptake may address the serotonergic dysfunction increasingly recognized in schizophrenia pathology, particularly in the context of comorbid depressive symptoms that frequently accompany the disorder [4].

The following diagram illustrates the key neurobiological mechanisms and hypothesized synergistic effects when this compound is combined with antipsychotic medication:

Table 1: Neuropharmacological Targets of this compound in Schizophrenia

| Target | Action | Potential Therapeutic Effect | Supporting Evidence |

|---|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin; improved negative and depressive symptoms | Preclinical studies show neuronal uptake inhibition [2] |

| 5-HT2A Receptors | Antagonism | Reduced 5-HT2A signaling; potentially lower EPS risk with conventional antipsychotics | Receptor occupancy at nanomolar concentrations [2] |

| Combination with Antipsychotics | Enhanced 5HT2A/D2 blockade ratio | Augmented antipsychotic efficacy; resembles atypical antipsychotic profile | Open-label studies showing improved symptoms [3] [4] |

Clinical Evidence Summary

The clinical foundation for this compound's use as an adjunctive therapy in schizophrenia, while limited to smaller open-label studies, demonstrates a consistent pattern of potential benefits across multiple symptom domains. Rosenberg et al. (2000) conducted a pioneering open-label exploratory study in which 10 patients with chronic schizophrenia and moderate depressive symptoms received this compound (400 mg/day) as an adjunct to their stable antipsychotic regimen for 6 weeks [3]. The results demonstrated statistically significant improvements on both the Brief Psychiatric Rating Scale (BPRS) and the Montgomery-Asberg Depression Rating Scale (MADRS), with these benefits maintained at follow-up evaluation 2 weeks after discontinuation of this compound treatment [3]. Importantly, the study reported no adverse events and highlighted that improvements occurred independently of primary mood effects, suggesting a direct impact on core schizophrenia symptoms through the proposed mechanism of augmented 5HT2 receptor antagonism [3].

In a separate investigation with a longer duration, Berk et al. (1999) conducted a 26-week open prospective pilot study of adjunctive this compound in 8 schizophrenic patients with predominantly negative symptoms who were maintained on conventional neuroleptics [4]. This study revealed even more substantial benefits, with total Positive and Negative Syndrome Scale (PANSS) scores decreasing by a mean of 31% and MADRS depression scores decreasing by 63%, with most improvement occurring within the first 6 weeks [4]. Notably, the adjunctive use of this compound allowed for a subsequent 28% reduction in neuroleptic dosage while maintaining therapeutic benefits, and extrapyramidal symptoms noticeably improved even during the stable neuroleptic dose phase of the study [4]. Of significant clinical relevance, the three patients in the study who exhibited positive symptoms at baseline experienced complete resolution of these symptoms, as did panic attacks in two affected patients [4].

Table 2: Summary of Clinical Studies on this compound Adjunctive Therapy in Schizophrenia

| Study Parameter | Rosenberg et al. (2000) [3] | Berk et al. (1999) [4] |

|---|---|---|

| Study Design | Open-label, exploratory | Open-label, prospective |

| Patient Population | 10 chronic schizophrenia patients with moderate depression | 8 schizophrenia patients with predominant negative symptoms |

| Duration | 6 weeks + 2-week follow-up | 26 weeks |

| This compound Dose | 400 mg/day | Titrated based on response (100-500 mg/day) |

| Concurrent Medication | Stable antipsychotic regimen | Conventional neuroleptics |

| Primary Outcomes | BPRS: Significant improvement MADRS: Significant improvement | PANSS: 31% reduction MADRS: 63% reduction | | Key Findings | Benefits maintained post-treatment; no adverse events | Neuroleptic dose reduced 28%; EPS improved; positive symptoms resolved in affected patients | | Limitations | Small sample; open-label; limited duration | Small sample; open-label; heterogeneous dosing |

Detailed Experimental Protocols

Patient Selection and Characterization

Inclusion criteria should focus on adults aged 18-65 with DSM-5-TR diagnosed schizophrenia who have demonstrated suboptimal response to adequate trials of at least two standard antipsychotic medications. Participants should demonstrate persistent negative symptoms (PANSS negative subscale ≥20) and/or comorbid depressive symptoms (MADRS ≥15) despite stable antipsychotic treatment (≥8 weeks unchanged dose). Exclusion criteria must comprehensively address this compound's safety profile, particularly its hepatotoxicity risk: patients with active liver disease, elevated baseline transaminases (AST/ALT >1.5× ULN), history of liver failure, or concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, triazolam) should be excluded [2]. Additional exclusions should include pregnancy, breastfeeding, substantial suicide risk, and concurrent medical conditions that could compromise safety or study integrity.

Baseline characterization must encompass comprehensive assessment using standardized rating scales administered by trained, reliable raters. The core assessment battery should include: PANSS (for positive, negative, and general psychopathology symptoms), MADRS (for depressive symptoms), Clinical Global Impression-Schizophrenia scale (CGI-SCH), Barnes Akathisia Scale, and Simpson-Angus Scale (for extrapyramidal symptoms). Additionally, laboratory assessments must include complete metabolic panel with liver function tests (AST, ALT, GGT, ALP, bilirubin), complete blood count, renal function tests, and urine pregnancy test for women of childbearing potential. These baseline measures serve both safety and stratification purposes for subsequent data analysis.

Study Design and Dosing Protocol

For investigational studies of this compound adjunctive therapy, a randomized, double-blind, placebo-controlled design with parallel groups is methodologically optimal, though the existing evidence derives from open-label trials. The study should include a 2-week screening phase, followed by a 2-week single-blind placebo lead-in (to exclude placebo responders), then the 8-12 week active treatment phase, and finally a 2-week taper and follow-up phase. During the active treatment phase, the experimental group should receive This compound adjunctive therapy while the control group receives matching placebo, both in addition to continued stable doses of the baseline antipsychotic medication.

The This compound dosing protocol should follow a conservative titration strategy to enhance tolerability: begin with 50 mg twice daily for days 1-3, increase to 100 mg twice daily for days 4-7, then advance to 150 mg twice daily beginning week 2, with further titration to a target therapeutic dose of 200 mg twice daily by week 3, if tolerated [3] [2]. This gradual escalation strategy helps mitigate potential initial side effects while achieving therapeutic levels. For special populations, particularly elderly patients and women, consider initiating treatment at half the usual dose (50 mg once daily) due to documented higher Cmax and AUC values in these groups after single dosing [2]. The maximum recommended dose should not exceed 600 mg/day in divided doses during clinical trials, consistent with the dosing ranges employed in the foundational studies [3] [4].

Assessment Methodology and Timing

Comprehensive and standardized assessment represents a critical component of evaluating this compound's adjunctive benefits. The following workflow details the sequential assessment strategy and key decision points throughout the study protocol:

Implementation of this assessment protocol requires meticulous attention to rater training and reliability to ensure data quality. All clinical raters should undergo comprehensive training on standardized administration of assessment instruments, with inter-rater reliability established (ICC ≥0.80) prior to study initiation. Assessment timing should follow this schedule: PANSS and MADRS at screening, baseline, weekly for the first 4 weeks, then biweekly; CGI-SCH at screening, baseline, and every 2 weeks; EPS scales at screening, baseline, and every 2 weeks; laboratory assessments (including mandatory LFT monitoring) at screening, baseline, weeks 2, 4, 8, and endpoint. Response criteria should be predefined as ≥20% reduction in PANSS total score and/or ≥50% reduction in MADRS score, with remission defined as PANSS total <60 and MADRS <10 sustained for at least 2 consecutive assessments.

Safety Monitoring & Risk Management

Hepatotoxicity Risk Management

The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which may progress to life-threatening hepatic failure. The reported incidence is approximately 1 case of liver failure resulting in death or transplant per 250,000-300,000 patient-years of this compound treatment [2]. This serious adverse effect prompted the manufacturer to issue a black box warning and has significantly limited this compound's clinical use despite its potential therapeutic benefits [5] [2].

A comprehensive liver function monitoring protocol must be implemented throughout this compound therapy. Baseline assessment should include comprehensive metabolic panel with AST, ALT, GGT, ALP, and total bilirubin. Patients with active liver disease or elevated baseline serum transaminases (AST/ALT >1.5× ULN) should generally be excluded from this compound therapy [2]. During treatment, serial LFT monitoring should occur at minimum every 2 weeks for the first month, monthly for the next 2 months, and quarterly thereafter if stable. Patients must be educated to recognize and immediately report symptoms of hepatotoxicity (jaundice, anorexia, gastrointestinal complaints, malaise, etc.), and this compound should be promptly discontinued if clinical signs or symptoms suggest liver dysfunction [2]. Any patient who develops biochemical evidence of hepatocellular injury (serum AST or ALT ≥3× ULN) while on this compound should be withdrawn from the drug and not considered for re-treatment [2].

General Safety and Tolerability Monitoring

Beyond hepatotoxicity, this compound demonstrates a generally favorable tolerability profile compared to many other antidepressants. Notably, it carries a lower risk of sexual dysfunction than SSRI antidepressants and causes minimal disruption of sleep architecture, making it particularly useful for patients with comorbid sleep disturbances [5]. However, standard antidepressant safety monitoring remains essential.

All patients receiving this compound should be monitored for clinical worsening and emergence of suicidality, particularly during the initial weeks of treatment and following dosage adjustments [2]. Although this compound is not approved for pediatric use, this precaution applies to patients of all ages. Additional monitoring should include assessment for potential drug interactions, as this compound is extensively metabolized by CYP3A4 and can inhibit this enzyme, creating potential interactions with substrates of this pathway [2]. Common side effects reported in clinical trials include dry mouth and sedation, which were typically moderate in severity and infrequently led to treatment discontinuation [6] [7].

Table 3: Safety Monitoring Protocol for this compound Adjunctive Therapy

| Assessment | Baseline | Treatment Phase | Action Threshold |

|---|---|---|---|

| Liver Function Tests | Required | Weeks 2, 4, 8, 12, then quarterly | Discontinue if AST/ALT ≥3× ULN |

| Clinical Hepatotoxicity Signs | Assess risk factors | Each visit; patient education for self-monitoring | Discontinue immediately if symptoms appear |

| Suicidality Assessment | Required | Each visit during initial 4 weeks, then biweekly | Implement appropriate safety measures |

| EPS Assessment | Required (SAS, BARS) | Biweekly | Consider dosage adjustment |

| General Tolerability | Document comorbidities | Each contact | Manage side effects supportively |

| Therapeutic Drug Monitoring | Not routine | Based on clinical response | Adjust dose per clinical response |

Research Applications & Future Directions

The existing clinical evidence, though limited to open-label studies, suggests several promising translational research applications for this compound in schizophrenia treatment. The most immediate application involves its use as an augmentation strategy for treatment-resistant negative symptoms, which represent a significant therapeutic challenge in contemporary schizophrenia management. The demonstrated 31% reduction in PANSS scores in patients with predominantly negative symptoms [4] indicates potential for substantially addressing this unmet need. Additionally, this compound may offer particular benefit for the substantial subgroup of schizophrenia patients with comorbid depressive features, potentially reducing polypharmacy by addressing both core psychotic and depressive symptoms within a single adjunctive agent.

Future research should prioritize methodologically rigorous controlled trials to establish efficacy beyond the preliminary open-label evidence. Key design considerations include adequate sample sizes to detect clinically meaningful differences in both positive and negative symptom domains, dose-ranging designs to establish optimal therapeutic dosing, and longer duration trials to evaluate sustainability of benefits and monitor hepatic safety. Additionally, biomarker studies exploring genetic predictors of both therapeutic response and hepatotoxicity risk could help identify patient subgroups most likely to benefit from this compound adjunctive therapy while minimizing safety concerns.

From a drug development perspective, this compound's pharmacological profile serves as an important proof-of-concept for 5HT2A antagonism combined with serotonin reuptake inhibition as a viable mechanism for addressing both primary and comorbid symptoms in schizophrenia. This mechanism could inform development of novel compounds with similar targets but improved safety profiles, particularly reduced hepatotoxicity risk. The recent this compound shortage in the United States (2020-2022) and subsequent low rate of treatment reinitiation following resolution of the shortage [5] highlight both the specialized niche this medication occupies and the need for safer alternatives with similar mechanistic benefits.

References

- 1. Pharmacology of Antidepressants: Focus on this compound [psychiatrist.com]

- 2. This compound: Package Insert / Prescribing Information [drugs.com]

- 3. This compound in the adjunctive therapy of schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 4. Adjunctive this compound in neuroleptic-treated ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound shortage in the United States: analysis of drug ... [frontiersin.org]

- 6. This compound Treatment of Pathological Gambling [psychiatrist.com]

- 7. An open-label trial of this compound in high comorbidity panic ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Nefazodone in Post-Traumatic Stress Disorder (PTSD) Clinical Trials

Introduction to Nefazodone and Its Potential in PTSD Treatment

This compound hydrochloride is an antidepressant medication with a unique neuropharmacological profile that has shown promise in the treatment of post-traumatic stress disorder (PTSD). As a phenylpiperazine compound structurally related to trazodone but with distinct receptor affinities, this compound acts as a serotonin receptor antagonist and weak reuptake inhibitor, potentially offering benefits for the complex symptom clusters of PTSD without the significant side effects associated with some other antidepressant classes. The therapeutic potential of this compound in PTSD management was extensively investigated during the 1990s and early 2000s, with multiple clinical trials conducted to evaluate its efficacy, safety, and optimal application in both civilian and combat-related PTSD populations.

The investigation of this compound for PTSD emerged from the clinical need for effective pharmacotherapeutic options that could address the tripartite symptom structure of PTSD—reexperiencing, avoidance/numbing, and hyperarousal—while minimizing treatment-limiting side effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which were becoming first-line treatments for PTSD but often caused insomnia, agitation, and sexual dysfunction, this compound appeared to offer a potentially superior side effect profile while maintaining efficacy across PTSD symptom domains. Additionally, its reported benefits for sleep disturbances and nightmares—core components of PTSD—made it particularly interesting for researchers and clinicians working with traumatized populations.

Drug Properties and Pharmacological Profile

Basic Pharmacological Characteristics

This compound exhibits a unique dual mechanism within the serotonergic system, differentiating it from other antidepressants available at the time of its development. According to pharmacological data, this compound acts as a potent antagonist at postsynaptic 5-HT2A receptors while moderately inhibiting presynaptic serotonin reuptake. This combination results in increased serotonin availability for other receptor subtypes, particularly 5-HT1A receptors, which may contribute to its therapeutic effects. Additionally, this compound demonstrates minimal inhibition of norepinephrine reuptake and possesses negligible affinity for muscarinic, cholinergic, histaminic, and alpha2-adrenergic receptors, explaining its relatively favorable side effect profile compared to tricyclic antidepressants [1] [2].

The metabolism of this compound occurs primarily in the liver via cytochrome P450 3A4 (CYP3A4) enzymes, involving n-dealkylation and hydroxylation pathways. This metabolic profile creates important drug interaction considerations, particularly with other medications metabolized by the same enzyme system. This compound itself is a potent CYP3A4 inhibitor, which can significantly increase plasma concentrations of co-administered drugs that are CYP3A4 substrates, including certain benzodiazepines, statins, and other medications. The drug demonstrates relatively rapid absorption following oral administration, with an absolute bioavailability of approximately 20% due to significant first-pass metabolism. Its elimination half-life ranges from 2-4 hours, typically requiring twice-daily dosing to maintain stable plasma concentrations [1] [2].

Safety Profile and Black Box Warnings

The most significant safety concern associated with this compound is the risk of idiosyncratic hepatotoxicity, which led to its withdrawal from several markets and the addition of a black box warning by the U.S. Food and Drug Administration (FDA). Clinical data indicate that this compound carries a risk of life-threatening liver failure at an estimated incidence of approximately 1 case per 250,000 to 300,000 patient-years of treatment. This risk necessitates careful patient selection and monitoring, with contraindication in patients with active liver disease or elevated baseline serum transaminases. Clinical guidelines recommend discontinuation and non-rechallenge if patients develop signs of liver dysfunction (AST or ALT ≥3 times the upper limit of normal) or clinical symptoms suggesting liver failure (jaundice, anorexia, gastrointestinal complaints, malaise) [1] [3].

Other important safety considerations include:

- Drug interactions: Contraindicated use with MAOIs (requires 14-day washout), potent CYP3A4 inhibition affecting co-administered medications like triazolam (requires 75% dose reduction)

- Suicidality risk: Class warning for antidepressants regarding increased risk of suicidal thinking and behavior in children, adolescents, and young adults

- Discontinuation effects: Patients should be advised against abrupt discontinuation

- Cognitive/motor effects: May impair abilities required for operating machinery or automobiles [3]

Clinical Efficacy Data Summary

Comprehensive Outcomes Across Trials

Multiple open-label trials conducted between 1998-2001 demonstrated consistent evidence supporting this compound's efficacy in reducing core PTSD symptoms across diverse patient populations. The data from these studies indicate particularly robust effects on sleep disturbances, nightmares, and symptoms of anger, which often prove refractory to other pharmacological treatments. The therapeutic effects typically emerged within the first 2-4 weeks of treatment, with further gradual improvement observed over 8-12 week trial periods. The following table summarizes key efficacy outcomes from major clinical trials of this compound in PTSD:

Table 1: Summary of this compound Efficacy Outcomes in PTSD Clinical Trials

| Study Population | Trial Duration | Sample Size | Dosage Range (mg/day) | Primary Outcome Measures | Key Results |

|---|---|---|---|---|---|

| Combat veterans with chronic PTSD [4] | 12 weeks + 4-week follow-up | 10 | 100-600 | Clinical Global Impressions (CGI), PTSD symptoms | Significant improvement in all PTSD symptoms (except self-reported reexperiencing at week 12), sleep, and clinician-rated depression; anger significantly improved |

| Treatment-refractory Vietnam veterans [5] | 12 weeks | 19 | 100-600 | CAPS, BDI | 30% reduction in depression scores; 32% decrease in overall PTSD symptoms; improvements in intrusion (26%), avoidance (33%), arousal (28%) |

| Civilian PTSD patients [6] | 12 weeks | 17 | Up to 600 | Multiple rating scales | Significant improvement on all scales; 43% response rate at endpoint (60% in completers); early improvements in nightmares and sleep disturbance |

| Chronic PTSD veterans [7] | 8 weeks | 36 | Not specified | CAPS, HAM-A, HAM-D | Significant decreases in total CAPS and all subscales; most improvement in first 4 weeks; well-tolerated with only 4 discontinuations due to adverse effects |

| Combat-related chronic PTSD [8] | 12 weeks | 12 | Mean 441 | Polysomnography, CGI-PTSD, CAPS, HAM-D | Significant improvement in subjective sleep quality, nightmares, depression, and PTSD symptoms; no significant polysomnographic changes |

Symptom-Specific Responses

Analysis across studies reveals a consistent pattern of symptom improvement with this compound treatment. The drug demonstrated particular efficacy for:

Sleep disturbances and nightmares: Multiple studies reported early and significant improvements in subjective sleep quality and nightmare frequency [8] [4] [6]. This effect is particularly notable given the high prevalence of treatment-resistant sleep disturbances in PTSD populations.

Hyperarousal symptoms: Measures of hyperarousal showed significant improvement across multiple trials [8] [5] [7]. This included reductions in irritability, anger, and exaggerated startle response.

Intrusive symptoms: Improvements in intrusive recollections, flashbacks, and psychological distress at trauma reminders were consistently reported [5] [7] [9].

Avoidance and numbing: Although often considered more resistant to pharmacological intervention, avoidance and emotional numbing symptoms showed significant improvement in several studies [5] [7].

Comorbid depressive symptoms: Significant reductions in measures of depression severity were observed across studies, with one trial reporting a 30% decrease in Beck Depression Inventory scores [5].

Mechanism of Action in PTSD Pathophysiology

Neurobiological Targets

The therapeutic effects of this compound in PTSD are believed to derive from its modulation of several neurobiological systems implicated in the disorder's pathophysiology. The serotonergic system, which plays a crucial role in mood regulation, anxiety responses, and stress adaptation, is particularly relevant to PTSD pathology. This compound's dual action on serotonin systems—simplistically represented in the following diagram—creates a distinctive pharmacological profile:

This compound's 5-HT2A receptor blockade may be particularly relevant to its effects on PTSD sleep disturbances and nightmares. 5-HT2A receptors are thought to play a role in dream generation and sleep architecture, and their antagonism may contribute to the reduction in nightmare frequency and improvement in sleep quality reported across studies. This mechanism differentiates this compound from SSRIs, which lack significant 5-HT2A antagonist properties and may initially exacerbate sleep disturbances [8] [2].

Sleep Architecture Effects

Polysomnographic studies in PTSD patients treated with this compound revealed an interesting dissociation between subjective and objective sleep measures. While patients reported significant improvements in subjective sleep quality and nightmare frequency, objective polysomnographic parameters showed no significant changes from baseline [8]. This suggests that this compound's therapeutic effects on PTSD sleep disturbances may involve mechanisms beyond simple alteration of standard sleep architecture metrics, potentially including effects on sleep microstructure, dream content, or perception of sleep quality.

The noradrenergic system, which is frequently dysregulated in PTSD and contributes to hyperarousal symptoms, may also be indirectly modulated by this compound. Although the drug has only minimal direct effects on norepinephrine reuptake, its serotonergic actions likely influence the closely interconnected noradrenergic system, potentially contributing to the observed improvements in hyperarousal and anger symptoms [5] [10].

Experimental Protocols and Methodologies

Clinical Trial Design Considerations

The investigation of this compound for PTSD has employed various study designs, with open-label trials providing preliminary efficacy data to inform more rigorous controlled studies. Based on the aggregated methodologies from published trials, the following protocol elements represent a comprehensive approach to evaluating this compound in PTSD populations:

Table 2: Standardized Experimental Protocol for this compound PTSD Trials

| Protocol Element | Specifications | Rationale |

|---|---|---|

| Study Design | 12-week open-label or double-blind, placebo-controlled | Balances practical duration with adequate time to observe therapeutic effects |

| Target Population | Adults with DSM-IV/5 PTSD (chronic ≥3 months); combat-related or civilian trauma | Focuses on established PTSD pathology; allows subgroup analysis by trauma type |

| Inclusion Criteria | CAPS score ≥50; stable if comorbid MDD; medication-free or stable regimens | Ensures moderate-severe symptoms; controls for confounding medication effects |

| Exclusion Criteria | Active psychosis, substance use disorder, suicide risk, hepatic impairment, MAOI use | Addresses safety concerns; excludes conditions that could confound results |

| Dosing Regimen | Initial: 100-200 mg/day divided BID; titration: increase 100-200 mg/week; Maximum: 600 mg/day | Minimizes initial side effects; allows gradual tolerance development |

| Primary Outcomes | CAPS total score; CGI-I; PTSD symptom cluster scores | Standardized, validated PTSD measures allowing cross-study comparisons |

| Secondary Outcomes | HAM-D/HAM-A; sleep quality scales; nightmare frequency; anger measures | Captures comorbid symptoms and specific PTSD-related phenomena |

| Assessment Schedule | Baseline, Weeks 1, 2, 4, 6, 8, 12 (plus follow-up if applicable) | Frequent early assessments capture rapid changes; longer intervals monitor stability |

Specialized Assessment Methodologies

Beyond standard clinical rating scales, several investigations incorporated specialized assessment techniques to evaluate specific this compound effects:

Polysomnography (PSG): Overnight sleep EEG recordings conducted for 2 consecutive nights at baseline and predetermined intervals (e.g., Weeks 2, 4, 8, 12) to objectively quantify sleep architecture changes [8]. Parameters include sleep latency, total sleep time, sleep efficiency, REM latency, REM density, and periodic limb movements.

Sexual Function Assessment: Given the favorable sexual side effect profile of this compound compared to SSRIs, specific evaluation of sexual functioning using standardized measures is recommended, particularly in populations where SSRI-induced sexual dysfunction has been problematic [5] [1].

Anger and Irritability Measures: Standardized self-report and clinician-rated anger scales to capture treatment effects on this particularly refractory PTSD symptom [4] [10].

Liver Function Monitoring: Serial assessment of hepatic transaminases (AST, ALT) at baseline and regular intervals (e.g., Weeks 4, 8, 12) given the black box warning for hepatotoxicity [3].

The following diagram illustrates the standard participant flow and assessment timeline for a comprehensive this compound PTSD trial:

Safety and Tolerability Data

Adverse Event Profile

Across clinical trials, this compound demonstrated a generally favorable tolerability profile in PTSD populations. The most commonly reported adverse effects were mild and transient, including headache (53%), dry mouth (42%), diarrhea (42%), dizziness, constipation, and somnolence [5]. Notably, this compound appeared to have minimal effects on sexual functioning, a significant advantage over SSRIs for many patients [5] [1]. The following table summarizes the frequency and characteristics of adverse events reported across studies:

Table 3: Adverse Event Profile of this compound in PTSD Clinical Trials

| Adverse Event | Approximate Frequency | Typical Severity | Temporal Pattern | Management Strategies |

|---|---|---|---|---|

| Headache | 53% | Mild-moderate | Often initial, improves over time | Supportive care, analgesic if needed |

| Dry Mouth | 42% | Mild | May persist throughout treatment | Sugar-free gum, increased fluid intake |

| Diarrhea | 42% | Mild | Often initial, resolves spontaneously | Ensure hydration, usually self-limited |

| Dizziness | 20-30% | Mild | Initial treatment/titration | Slow position changes, take at bedtime |

| Somnolence | 20-30% | Mild-moderate | Initial, often improves in 1-2 weeks | Evening dosing, gradual titration |

| Nausea | 15-25% | Mild | Initial, usually transient | Take with food, divide doses |

| Constipation | 10-20% | Mild | Variable | Increased fiber/fluids, activity |

| Visual Disturbances | 10-15% | Mild | Variable, may persist | Ophthalmic evaluation if persistent |

Hepatic Risk Management

The most significant safety consideration with this compound is the risk of idiosyncratic hepatotoxicity. Clinical management protocols must include:

- Baseline assessment: Liver function tests (LFTs) and clinical evaluation for pre-existing liver disease or risk factors

- Patient education: Clear instructions regarding symptoms of hepatotoxicity (jaundice, anorexia, GI complaints, malaise) and need for immediate reporting

- Monitoring schedule: Regular LFT assessment at baseline, Weeks 4, 8, 12, and periodically during maintenance therapy

- Discontinuation criteria: Clinical or laboratory evidence of liver injury (AST/ALT ≥3x ULN), with no rechallenge due to presumed increased risk

- Contraindications: Active liver disease, elevated baseline transaminases, concomitant use of other hepatotoxic medications when possible [1] [3]

Research Gaps and Future Directions

Despite the consistent positive findings from open-label trials, the evidence base for this compound in PTSD treatment remains incomplete. Several significant research gaps need to be addressed:

Comparative effectiveness: No direct comparisons with first-line PTSD pharmacotherapies (particularly SSRIs) have been conducted, leaving uncertain this compound's relative efficacy and tolerability [2].

Long-term outcomes: Existing studies are limited to 12-week durations, with no data on maintenance of effects, long-term safety, or prevention of relapse in chronic PTSD [5] [7].

Mechanism understanding: The dissociation between subjective sleep improvement and objective polysomnographic findings warrants further investigation into the neurobiological mechanisms underlying this compound's therapeutic effects [8].

Future research should prioritize randomized controlled trials comparing this compound with both placebo and active comparators, incorporation of biomarker assessments to elucidate mechanisms of action, and longer-term studies to establish durability of treatment effects and optimal maintenance dosing strategies.

Conclusion

This compound represents a promising though incompletely evaluated treatment option for PTSD, with a distinctive pharmacological profile that may offer advantages for specific symptom clusters, particularly sleep disturbances, nightmares, and anger. The consistent positive findings across multiple open-label trials, conducted in both civilian and combat-related PTSD populations, provide a compelling rationale for more rigorous controlled investigation. While safety concerns regarding hepatotoxicity necessitate careful patient selection and monitoring, this compound's generally favorable side effect profile—especially regarding sexual functioning—suggests it may have a valuable role in the PTSD treatment arsenal, particularly for patients intolerant of or unresponsive to first-line interventions. Further research is needed to definitively establish its efficacy, identify predictors of treatment response, and clarify its position in PTSD treatment algorithms.

References